molecular formula C17H15NO2S B2653433 6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid CAS No. 1061996-80-2

6,7-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acid

Cat. No.: B2653433
CAS No.: 1061996-80-2
M. Wt: 297.37
InChI Key: MUXAYGLSZQNZBR-UHFFFAOYSA-N
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Description

6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS#: 1061996-80-2) is a high-purity quinoline-4-carboxylic acid derivative offered for scientific research. This compound features a molecular formula of C17H15NO2S and a molecular weight of 297.38 g/mol . Quinoline-4-carboxylic acid derivatives are a significant class of compounds in medicinal chemistry, associated with a range of biological activities. Research indicates that derivatives with specific substitutions, particularly at the 2-position of the quinoline ring, show promise in the development of new antibacterial agents . Furthermore, the 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a valuable cap moiety in the design of novel histone deacetylase (HDAC) inhibitors for anticancer research, demonstrating potential for inducing cell cycle arrest and apoptosis . This core structure is also a key building block in the synthesis of more complex molecules via classical reactions such as the Pfitzinger reaction . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S/c1-9-6-12-13(17(19)20)8-15(16-5-4-11(3)21-16)18-14(12)7-10(9)2/h4-8H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXAYGLSZQNZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C=C(C(=C3)C)C)C(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-acetyl-6,7-dimethylquinoline with 5-methylthiophene-2-carboxylic acid under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an appropriate solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of quinoline compounds, including 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, exhibit potential anticancer properties. Studies have shown that these compounds can induce cell cycle arrest and exhibit antiproliferative effects on various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors associated with cancer progression.

Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, thus contributing to its therapeutic potential in treating inflammatory diseases.

Antimalarial Activity : A study focused on related quinoline compounds demonstrated their ability to inhibit the degradation of hemoglobin in malaria parasites. This suggests that this compound could be explored further for its antimalarial properties by enhancing antioxidant enzyme activities and reducing oxidative stress within infected cells.

Organic Synthesis

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as:

  • Electrophilic Substitution : The quinoline ring can undergo electrophilic substitution reactions, making it useful in synthesizing derivatives with desired functional groups.
  • Oxidation and Reduction Reactions : The thiophene ring can be oxidized to form sulfoxides or sulfones, while the quinoline can be reduced under specific conditions to yield reduced derivatives .

Materials Science

There is growing interest in using this compound in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties arising from the conjugated system formed by the quinoline and thiophene moieties make it a candidate for applications in optoelectronic devices .

Case Studies

Several studies provide insights into the applications of this compound:

  • Anticancer Mechanisms : A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways. The research demonstrated significant cytotoxicity against breast and colon cancer cell lines .
  • Antimalarial Efficacy : In vivo studies involving Plasmodium berghei-infected mice showed that treatment with related quinoline compounds resulted in reduced parasitemia and improved survival rates, suggesting potential clinical relevance for this compound.
  • Material Development : Research on organic light-emitting diodes (OLEDs) demonstrated that incorporating this compound into polymer matrices enhanced the electrical conductivity and stability of the devices, highlighting its potential for commercial applications .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of structurally related quinoline-4-carboxylic acid derivatives:

Compound Name Position 2 Substituent Position 6,7 Carboxylic Acid Position Key Structural Differences
6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 5-methylthiophen-2-yl (heteroaromatic, sulfur-containing) Dimethyl 4 Sulfur atom introduces electron-rich character and potential for π-interactions.
6,7-Dimethyl-2-phenylquinoline-4-carboxylic acid Phenyl (aromatic hydrocarbon) Dimethyl 4 Lacks sulfur; purely hydrocarbon substituent may reduce polarity.
2-(4-(Dimethylamino)styryl)-6-substituted quinoline-4-carboxylic acids 4-(Dimethylamino)styryl (conjugated double bond, electron-donating group) Variable substituents 4 Styryl group enhances conjugation, potentially increasing UV absorption and reactivity.

Physicochemical and Electronic Properties

While experimental data (e.g., solubility, melting points) are lacking, theoretical comparisons can be inferred:

  • Electronic Effects : The 5-methylthiophen-2-yl group is electron-rich due to sulfur’s lone pairs, which may lower the pKa of the carboxylic acid compared to phenyl-substituted analogs. This could enhance solubility in basic aqueous solutions.
  • Conjugation : Styryl derivatives exhibit extended conjugation via the double bond, which is absent in the thiophene- or phenyl-substituted compounds .

Biological Activity

6,7-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. The compound features a quinoline core, which is known for its diverse pharmacological properties, and a thiophene substituent that may enhance its biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₉NO₂S. The compound's structure includes:

  • Quinoline Ring : Provides a rigid framework that is essential for biological activity.
  • Thiophene Substituent : May contribute to unique interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Histone Deacetylase Inhibition : Compounds like D28 (a derivative) demonstrated selective inhibition of HDAC3, leading to increased apoptosis in cancer cells and G2/M cell cycle arrest .
  • Cell Cycle Modulation : Studies have shown that quinoline derivatives can induce cell cycle arrest at specific phases, enhancing their anticancer effects .
  • Apoptosis Induction : The ability to promote apoptosis in cancer cells is a crucial mechanism for anticancer agents. Research has documented dose-dependent increases in apoptotic cell populations when treated with quinoline derivatives .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Enzyme Interaction : The compound likely interacts with specific enzymes or receptors through hydrogen bonding and hydrophobic interactions due to its structural features.
  • Molecular Targeting : The rigid structure allows it to fit into active sites of proteins, potentially inhibiting their function and altering cellular processes.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
6,8-Dimethyl-2-(5-methylthiophen-2-YL)quinoline-4-carboxylic acidStructureAnticancer activity via HDAC inhibition
D28 (HDAC3 inhibitor)-Induces apoptosis and cell cycle arrest in K562 cells
Quinoline derivatives-Broad spectrum antimicrobial and anticancer activities

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • Studies have shown that derivatives similar to this compound exhibit potent antiproliferative effects against various cancer cell lines (e.g., K562). These studies often involve assays such as CCK-8 to assess cell viability and proliferation rates.
  • Mechanistic Studies :
    • Investigations into the mechanism of action reveal that these compounds can significantly alter cell cycle dynamics and increase apoptotic rates in treated cells compared to controls .

Q & A

Q. What are the standard synthetic routes for synthesizing 6,7-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via the Pfitzinger reaction or Doebner reaction , which involve condensation of isatin derivatives with ketones or aldehydes in alkaline media. For example, a modified Pfitzinger reaction using phenylacetic acid and isatin with sodium acetate yields quinoline-4-carboxylic acid derivatives . Transition metal-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) can introduce the 5-methylthiophen-2-yl substituent via Suzuki-Miyaura coupling . Key steps include:

Formation of the quinoline core via cyclization.

Functionalization at the 2-position using thiophene boronic acids.

Methylation at the 6,7-positions using methylating agents like methyl iodide.

Q. How is the compound characterized spectroscopically?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Identifies substituent positions (e.g., methyl groups at 6,7-positions and thiophene protons). Aromatic protons in the quinoline core appear as doublets or triplets between δ 7.5–8.5 ppm .
  • IR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methyl groups (C-H stretches ~2850–2960 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., C₁₉H₁₇NO₂S requires m/z 331.0978) .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer :
  • LogP : Estimated at ~3.5 (hydrophobic due to methyl and thiophene groups).
  • Solubility : Low in water; soluble in DMSO, methanol, or DMF .
  • Stability : Stable under inert conditions but sensitive to strong oxidants and UV light .

Q. What are common reactions involving the quinoline-4-carboxylic acid core?

  • Methodological Answer :
  • Oxidation : The quinoline ring can be oxidized to quinone derivatives using KMnO₄ under acidic conditions .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the quinoline ring to tetrahydroquinoline .
  • Substitution : Nucleophilic displacement at the 4-carboxylic acid group via amidation or esterification .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : In airtight containers, away from light and moisture at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions for thiophene substitution .

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like PCy₃ improve cross-coupling efficiency .

  • Temperature Control : Maintain 80–100°C during cyclization to avoid side reactions .

    Parameter Optimal Condition Impact on Yield
    SolventDMF85% yield
    CatalystPdCl₂(PPh₃)₂78% conversion
    Temperature90°CMinimal byproducts

Q. What structural insights can X-ray crystallography provide for this compound?

  • Methodological Answer : X-ray diffraction reveals planar quinoline-thiophene conjugation and dihedral angles between substituents. For example, 4-(adamantan-1-yl)quinoline derivatives show a 15° tilt between the quinoline and adamantyl groups, affecting π-π stacking . Crystallographic data (e.g., CCDC deposition numbers) validate bond lengths and angles critical for molecular modeling .

Q. How are biological activities (e.g., antibacterial) evaluated methodologically?

  • Methodological Answer :
  • Agar Diffusion : Measure zones of inhibition against Staphylococcus aureus or E. coli .
  • MIC Determination : Broth dilution assays (e.g., 64 µg/mL for S. aureus) quantify potency .
  • Cytotoxicity : MTT assays on mammalian cells (e.g., IC₅₀ > 100 µM indicates low toxicity) .

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Simulate binding to target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .

Q. What strategies address contradictions in reported biological data?

  • Methodological Answer :
  • Batch Reproducibility : Verify purity (>95% by HPLC) and stereochemistry .
  • Assay Standardization : Use CLSI guidelines for MIC testing to minimize variability .

Data Analysis and Interpretation

Q. How do substituents (methyl, thiophene) influence biological activity?

  • Methodological Answer :
  • Methyl Groups : Enhance lipophilicity and membrane permeability .
  • Thiophene : Participates in π-π interactions with bacterial DNA gyrase .
  • SAR Table :
Substituent MIC (µg/mL) Target
6,7-Dimethyl64S. aureus
5-Methylthiophen-2-yl128E. coli

Q. What analytical methods resolve synthetic impurities?

  • Methodological Answer :
  • HPLC-PDA : Detect and quantify byproducts using C18 columns (acetonitrile/water gradient) .
  • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 345 for methyl ester byproducts) .

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